Flupyradifurone

Descripción general

Descripción

Flupyradifurone is a systemic butenolide insecticide developed by Bayer CropScience under the trade name Sivanto . It is designed to protect crops from sap-feeding pests such as aphids and whiteflies, while being safer for non-target organisms compared to other insecticides . This compound was first launched in 2014 and has since been approved for use in various regions, including the European Union .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Flupyradifurone can be synthesized through a multi-step process. The synthesis begins with the reaction of tetronic acid with 2,2-difluoroethylamine to produce the intermediate 4-[(2-fluoroethyl)amino]furan-2(5H)-one . This intermediate is then heated with 2-chloro-5-(chloromethyl)pyridine in tetrahydrofuran under reflux conditions to yield this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product .

Análisis De Reacciones Químicas

Degradation and Environmental Fate

Flupyradifurone degrades primarily through reaction with sunlight, leading to the formation of BYI 02960-succinamide and azabicyclosuccinamide . Other degradates include 6-chloronicotinic acid (6-CNA) and difluoroacetic acid (DFA) . While 6-CNA breaks down rapidly, DFA can persist in the soil .

This compound is not volatile . While it has the potential to move through the soil and enter groundwater, models suggest that it will not reach levels posing unacceptable risks to human health or the environment . It can enter aquatic environments through surface runoff and spray drift, where it mixes readily with water and can be persistent .

Chemical Reactions and Interactions

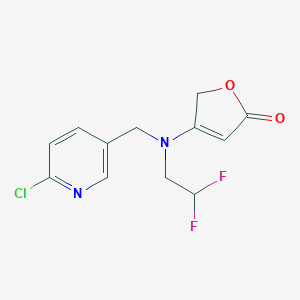

This compound's chemical structure includes a chloropyridinyl moiety and a difluoroethylamino group attached to a furanone ring . This structure contributes to its activity as an insecticide and influences its interactions with biological systems and the environment .

- Hydrolysis: The furanone ring is susceptible to hydrolysis under certain conditions, which can lead to degradation of the molecule.

- Metabolism: While this compound is not readily metabolized by certain insect enzymes that confer resistance to other insecticides, it can undergo metabolic transformations in plants and other organisms .

- Photolysis: As mentioned earlier, photolysis is a major degradation pathway, especially in aquatic environments .

Effects on Non-Target Organisms

- Honeybees: Studies have shown that this compound can affect honeybee worker behavior and learning performance . Chronic exposure can lead to premature foraging .

- Other Insects: this compound can impact the life and survival of lacewing larvae .

- Synergistic Effects: Combinations of this compound with other pesticides, such as deltamethrin, can have synergistic effects, increasing toxicity to honeybees .

Impact after Imidacloprid Regulation

Following the regulation of imidacloprid, an increase of this compound concentrations has been observed in nectar, cloacal fluid, and flower samples, indicating a shift in pesticide usage .

Aplicaciones Científicas De Investigación

Efficacy Against Pests

Flupyradifurone has demonstrated rapid action against various sucking pests, including:

- Whiteflies : Effective in controlling populations that have developed resistance to other insecticides.

- Aphids : Shows high efficacy in both laboratory and field conditions.

- Leafhoppers : Provides significant control measures without the adverse effects associated with older compounds.

Table 1: Efficacy of this compound Against Common Agricultural Pests

| Pest Type | Efficacy (%) | Application Method | Notes |

|---|---|---|---|

| Whiteflies | 90-95 | Foliar, Seed Treatment | Effective against resistant strains |

| Aphids | 85-90 | Foliar | Rapid knockdown effect observed |

| Leafhoppers | 80-85 | Soil application | Minimal impact on beneficial insects |

Application Methods

This compound can be applied through various methods, enhancing its versatility in agricultural practices:

- Foliar Application : Direct spraying on crops, effective for immediate pest control.

- Soil Treatment : Incorporation into the soil to provide systemic protection as plants uptake the compound.

- Seed Treatment : Coating seeds with this compound to protect seedlings from early pest infestations.

- Drip Irrigation : Allows for targeted application, reducing waste and potential environmental impact .

Environmental Impact and Safety

Research indicates that this compound poses lower risks to non-target organisms compared to traditional insecticides. Studies have shown minimal toxicity to beneficial insects like honey bees and predatory arthropods at recommended application rates. For instance, while it does affect honey bee behavior under certain conditions, the overall impact is significantly less than that of neonicotinoids .

Table 2: Environmental Impact Assessment of this compound

| Organism Type | Toxicity Level (LC50) | Observed Effects |

|---|---|---|

| Honey Bees | >1000 µg/L | Reduced foraging behavior |

| Predatory Insects | >500 µg/L | No significant mortality |

| Aquatic Invertebrates | 300-600 µg/L | Sublethal effects noted |

Case Study 1: Efficacy in Cotton Production

In a field trial conducted in cotton fields, this compound was applied as a foliar treatment during peak pest activity. The results showed a significant reduction in whitefly populations, leading to improved cotton yields by approximately 20% compared to untreated plots. The study highlighted the compound's role in sustainable cotton farming practices by reducing reliance on multiple insecticide applications .

Case Study 2: Impact on Beneficial Arthropods

A study assessing the sublethal effects of this compound on the larvae of Chrysoperla carnea (a beneficial predator) indicated that while mobility was affected shortly after exposure, recovery occurred within 24 hours. This finding suggests that this compound can be integrated into pest management strategies without severely disrupting beneficial insect populations .

Mecanismo De Acción

Flupyradifurone acts as an agonist of the nicotinic acetylcholine receptor in insects . By binding to these receptors, it disrupts normal neural transmission, leading to paralysis and death of the pest . This mechanism is similar to that of neonicotinoids but with a distinct chemical structure that reduces the risk to non-target organisms .

Comparación Con Compuestos Similares

Imidacloprid: A neonicotinoid insecticide with a similar mode of action but higher toxicity to non-target organisms.

Thiamethoxam: Another neonicotinoid with a broader spectrum of activity but also higher environmental persistence.

Sulfoxaflor: A sulfoximine insecticide with a similar target but different chemical structure.

Uniqueness: Flupyradifurone’s unique butenolide structure allows it to be effective against pests that have developed resistance to other insecticides . Its rapid action and lower toxicity to beneficial insects make it a valuable tool in sustainable agriculture .

Actividad Biológica

Flupyradifurone, a novel systemic insecticide, has garnered attention for its unique mode of action as a nicotinic acetylcholine receptor (nAChR) agonist. This compound is primarily used to control pests in agricultural settings, but its biological activity extends to non-target organisms, particularly pollinators like honeybees. This article synthesizes findings from various studies to present a comprehensive overview of the biological activity of this compound, including its effects on survival, behavior, and learning in beneficial arthropods.

This compound operates by binding to nAChRs in the nervous systems of insects. This interaction disrupts normal neurotransmission, leading to paralysis and death in susceptible species. Its efficacy against pests such as whiteflies (Bemisia tabaci) has been documented, with studies showing high mortality rates even at low concentrations.

Efficacy Against Target Pests

This compound has demonstrated significant effectiveness in controlling various pest populations. For instance, laboratory studies have reported:

- Mortality Rates : this compound caused approximately 70% mortality within 24 hours and up to 96% after 96 hours against B. tabaci at concentrations of 15 g a.i./100 L .

- Comparison with Imidacloprid : The mortality rates for this compound were comparable to those of imidacloprid, with both exhibiting similar LC50 values around 12.7 g a.i./100 L .

Honeybees

Research indicates that this compound poses risks to honeybee populations despite claims of being "bee-safe." Key findings include:

- Survival Rates : A study showed that exposure to this compound reduced the survival rate of honeybee foragers significantly—80% survival at lower doses and only 50% at higher doses over three days .

- Behavioral Impairments : this compound exposure led to impaired olfactory learning and memory in honeybees. Bees treated with this compound exhibited reduced conditioned responses compared to controls during learning trials .

Case Study: Chrysoperla carnea

A study focused on the lacewing Chrysoperla carnea revealed that this compound affects larval mobility and behavior:

- Lethal Concentrations : The lethal dose (LD50) was determined to be greater than 120–200 ng/mg after 168 hours, with observable abnormal behaviors such as trembling and reduced locomotion at lower concentrations .

- Mobility Analysis : Treated larvae showed significantly reduced distances traveled compared to controls, indicating acute hypoactivity followed by delayed hyperactivity at higher concentrations .

Gene Expression Changes

This compound exposure also affects gene expression related to immune response and detoxification in honeybees:

- Increased expression of genes such as ApidNT and CYP9Q2 was noted in foragers exposed to this compound, indicating potential stress responses at the molecular level .

Summary of Findings

Propiedades

IUPAC Name |

3-[(6-chloropyridin-3-yl)methyl-(2,2-difluoroethyl)amino]-2H-furan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClF2N2O2/c13-10-2-1-8(4-16-10)5-17(6-11(14)15)9-3-12(18)19-7-9/h1-4,11H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOIYTRGFOFZNKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=CC(=O)O1)N(CC2=CN=C(C=C2)Cl)CC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClF2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10872811 | |

| Record name | Flupyradifurone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10872811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951659-40-8 | |

| Record name | Flupyradifurone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951659-40-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Flupyradifurone [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0951659408 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Flupyradifurone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10872811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-{[(6-chloropyridin-3-yl)methyl](2,2-difluoroethyl)amino}furan-2(5H)-one; flupyradifurone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUPYRADIFURONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8H7JT159D0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.